An In-depth Technical Guide to 2-Iodothiophene-3-carbaldehyde
An In-depth Technical Guide to 2-Iodothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity: 2-Iodothiophene-3-carbaldehyde
CAS Number: 18812-40-3
Molecular Formula: C₅H₃IOS
Molecular Weight: 238.05 g/mol
InChI Key: XQBBCHBIMBAUEN-UHFFFAOYSA-N
Physicochemical Properties
Table 1: Physicochemical Data of 2-Iodothiophene-3-carbaldehyde and Related Compounds
| Property | 2-Iodothiophene-3-carbaldehyde | 3-Iodothiophene-2-carbaldehyde |
| CAS Number | 18812-40-3[2][3][4] | 930-97-2[1] |
| Molecular Formula | C₅H₃IOS[2][3] | C₅H₃IOS[1] |
| Molecular Weight | 238.05 g/mol [3] | 238.05 g/mol [1] |
| Melting Point | Data not available | 81-85 °C |
| Purity | ≥95.0% - 98%[2][3] | ≥95% |
Experimental Protocols
Synthesis of 2-Iodothiophene (A Precursor)
A common precursor for substituted iodothiophenes is 2-iodothiophene itself. A general laboratory-scale synthesis involves the direct iodination of thiophene.
Materials:
-
Thiophene
-
Benzene (or a suitable alternative solvent like Ligroin)[5]
-
Yellow mercuric oxide
-
Iodine
-
Ether
-
Dilute sodium thiosulfate solution
-
Calcium chloride
Procedure:
-
In a wide-mouthed, glass-stoppered bottle cooled in an ice-water bath, combine 35 g (0.42 mole) of thiophene and 50 cc of benzene.[5]
-
With continuous shaking, alternately add small portions of 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine over a period of 15-20 minutes, maintaining cooling as needed. The mercuric oxide will change color to crimson mercuric iodide.[5]
-
Filter the reaction mixture and wash the residue with three 25-cc portions of ether.[5]
-
Combine the filtrate and washings and treat with a dilute solution of sodium thiosulfate to remove any excess iodine.[5]
-
Dry the organic layer over 5 g of calcium chloride and then filter.[5]
-
Remove the ether and benzene by distillation on a steam bath.[5]
-
The resulting residue is then purified by fractional distillation under reduced pressure to yield 2-iodothiophene. The boiling point is reported as 73 °C at 15 mmHg.[5]
Another synthetic route involves the reaction of 2-chlorothiophene with sodium iodide in a mixed solvent system of acetone and THF.[6]
Application in Suzuki-Miyaura Cross-Coupling Reactions for Drug Discovery
2-Iodothiophene-3-carbaldehyde is a valuable building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the iodothiophene and a boronic acid or ester, enabling the introduction of various aryl or heteroaryl substituents. Thiophene-containing molecules are of significant interest as they are scaffolds for a wide range of biologically active compounds, including kinase inhibitors.
General Protocol for Suzuki-Miyaura Coupling:
This is a representative procedure for the coupling of an aryl halide with a boronic acid, which can be adapted for 2-Iodothiophene-3-carbaldehyde.
Materials:
-
2-Iodothiophene-3-carbaldehyde (or another halo-thiophene derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
In a reaction vessel, dissolve the dibromothiophene aldehyde (e.g., 4,5-dibromothiophene-2-carboxaldehyde as a model) in a dioxane/water mixture (e.g., 6:1 v/v).[7]
-
To this solution, add the desired boronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 0.05 equivalents of tetrakis(triphenylphosphine)palladium(0)).[7]
-
Heat the reaction mixture to 90 °C and stir overnight (approximately 12 hours).[7]
-
For a sequential double coupling, add the second boronic acid (1.5 equivalents) and additional potassium carbonate (2.2 equivalents) and continue heating for another 12 hours.[7]
-
After cooling to room temperature, partition the mixture between ether and water. The organic layer is then separated, dried, and concentrated.[7]
-
The crude product is purified by column chromatography.[7]
Applications in Drug Development and Signaling Pathways
Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous FDA-approved drugs. They are key components in the development of various therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
2-Iodothiophene-3-carbaldehyde, with its reactive iodide and aldehyde functionalities, serves as a versatile starting material for the synthesis of libraries of compounds for biological screening. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions, for instance, to form chalcones, which are known for their biological activities.[8]
A significant application of thiophene derivatives is in the development of kinase inhibitors . Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The thiophene scaffold can be elaborated through reactions like the Suzuki coupling to generate molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their activity. For example, substituted thieno[2,3-d]pyrimidines, which can be synthesized from thiophene precursors, have shown inhibitory activity against protein kinase CK2 and FLT3 kinase.
Experimental workflow for drug discovery.
Inhibition of a generic kinase signaling pathway.
Safety and Handling
2-Iodothiophene and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. These compounds are often air and light-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place is recommended. They are incompatible with strong oxidizing agents, strong bases, and strong reducing agents. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.
References
- 1. 3-Iodothiophene-2-carbaldehyde | 930-97-2 | AAA93097 [biosynth.com]
- 2. 2-Iodothiophene-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. 001chemical.com [001chemical.com]
- 4. 2-Iodothiophene-3-carbaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Iodothiophene synthesis - chemicalbook [chemicalbook.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
